

6-ROX chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-ROX	
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An In-depth Technical Guide to 6-ROX: Chemical Structure and Properties

Introduction

6-ROX (6-Carboxy-X-rhodamine) is a fluorescent dye belonging to the rhodamine family. It is characterized by its bright red fluorescence, high photostability, and high fluorescence quantum yield.[1][2] As a purified single isomer, **6-ROX** is preferred over the isomeric mixture 5(6)-ROX for complex biological applications where reproducibility is critical.[3][4] Its primary applications include labeling nucleotides for automated DNA sequencing and serving as a passive reference dye in real-time quantitative polymerase chain reaction (qPCR) to normalize for signal fluctuations.[5][6][7] Additionally, it is utilized for labeling peptides, proteins, and other amine-containing biomolecules, typically in its N-hydroxysuccinimide (NHS) ester form.[2][8]

Chemical Structure and Identifiers

The chemical identity of **6-ROX** is defined by its specific structure and recognized by several international identifiers.

- Chemical Structure: (Image of the 6-ROX chemical structure would be placed here in a full whitepaper)
- IUPAC Name: 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵, 9.0², 17.0⁴, 15.0²³, 27.0¹³, 28]octacosa-1(27), 2(17), 4, 9(28), 13, 15, 18-heptaen-16-yl)benzoate[9]
- Table 1: Chemical Identifiers for 6-ROX



Identifier	Value	Reference(s)
CAS Number	194785-18-7	[3][5][9][10]
Molecular Formula	СэзН30N2O5	[1][9]

| Synonyms | 6-Carboxy-X-rhodamine |[3][9][10] |

Physicochemical and Spectral Properties

The utility of **6-ROX** as a fluorophore is determined by its distinct physicochemical and spectral characteristics. These properties are summarized below.

Table 2: Physicochemical and Spectral Properties of 6-ROX

Property	Value	Reference(s)
Molecular Weight	534.60 g/mol	[3][9][10]
Appearance	Brown to black / Dark violet solid	[2][10]
Solubility	Good in DMSO, DMF, methanol, ethanol	[1][2]
Excitation Maximum (\(\lambda\)ex)	570 - 578 nm	[2][6][11]
Emission Maximum (λem)	591 - 604 nm	[2][6][11]
Molar Extinction Coefficient (ε)	~82,000 - 95,000 M ⁻¹ cm ⁻¹	[2][12]
Fluorescence Quantum Yield (Φ)	High (approaching 1.0)	[1][11][13]

| Storage Conditions | -20°C, protected from light |[1][2][14] |

Experimental ProtocolsProtocol for Determining Spectroscopic Properties



This protocol outlines the methodology for measuring the key spectral properties of **6-ROX**, such as absorption and emission maxima, and calculating the molar extinction coefficient.

A. Materials and Equipment:

- **6-ROX**, solid form
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer (for absorbance measurements)
- Spectrofluorometer (for fluorescence measurements)
- 1 cm pathlength quartz cuvettes
- Calibrated micropipettes

B. Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of 6-ROX (e.g., 10 mM) by dissolving a known mass of the dye in anhydrous DMSO.[3][10] Store this solution at -20°C, protected from light.
- Working Solution Preparation: Prepare a series of dilutions from the stock solution in PBS (pH 7.4). For absorbance measurements, aim for a concentration that yields an absorbance maximum between 0.1 and 1.0. For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[15]
- Absorbance Spectrum Measurement:
 - Use the spectrophotometer to scan the absorbance of a working solution from approximately 400 nm to 700 nm.
 - Use PBS as a blank reference.
 - Identify the wavelength of maximum absorbance (λex).



- Molar Extinction Coefficient (ε) Calculation:
 - Using the absorbance value (A) at λ ex from a solution of known concentration (c) and a path length (I) of 1 cm, calculate ϵ using the Beer-Lambert law: $\epsilon = A / (c * I)$.
- Fluorescence Emission Spectrum Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the determined λ ex.
 - Scan the emission spectrum from just above the excitation wavelength to approximately 800 nm.
 - Identify the wavelength of maximum fluorescence emission (λem).
 - Ensure the spectra are corrected for wavelength-dependent instrument sensitivity.[15]

Protocol for Labeling Amines with 6-ROX Succinimidyl Ester (SE)

This protocol describes a general procedure for covalently conjugating **6-ROX** SE to primary amine groups on proteins or amine-modified oligonucleotides.

A. Materials and Equipment:

- Protein or amine-modified oligonucleotide of interest
- 6-ROX, SE (Succinimidyl Ester)
- Anhydrous DMSO
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

B. Procedure:

• Prepare the Biomolecule: Dissolve the protein or oligonucleotide in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or



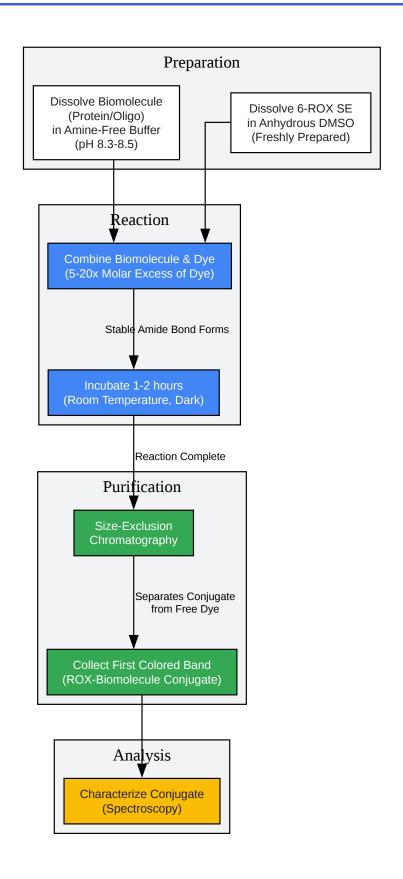
glycine).

- Prepare the Dye: Immediately before use, dissolve the 6-ROX SE in anhydrous DMSO to create a 10-20 mM solution.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved 6-ROX SE to the biomolecule solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the 6-ROX conjugate from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - The first colored band to elute is the labeled biomolecule. The second, slower-moving band is the free dye.
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the λex of **6-ROX**.

Visualizations: Workflows and Pathways Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with **6-ROX** Succinimidyl Ester.





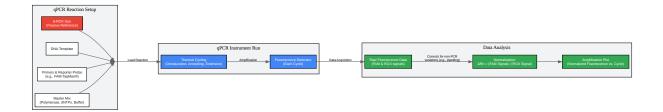
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Workflow for labeling biomolecules with **6-ROX** SE.



Role of 6-ROX in a qPCR Assay

This diagram outlines the logical relationship of **6-ROX** as a passive reference dye in a typical real-time PCR (qPCR) workflow.



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Role of **6-ROX** as a passive reference in qPCR.

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- To cite this document: BenchChem. [6-ROX chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559604#6-rox-chemical-structure-and-properties]

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